molecular formula C24H24O4 B5028026 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B5028026
M. Wt: 376.4 g/mol
InChI Key: ICEISICUERNBOJ-UHFFFAOYSA-N
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Description

3-Benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (molecular formula: C₂₆H₂₄O₄) is a coumarin derivative featuring a benzyl group at position 3, methyl groups at positions 4 and 8, and a 2-oxocyclohexyloxy substituent at position 7 (Figure 1) . Its structure is characterized by a planar chromen-2-one core, with the 2-oxocyclohexyloxy moiety introducing a ketone and ether linkage, enhancing polarity compared to simpler alkyl-substituted analogues. The compound has been investigated for anticancer activity, with studies highlighting its role in inhibiting tumor cell proliferation through mechanisms involving kinase modulation .

Properties

IUPAC Name

3-benzyl-4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-15-18-12-13-21(27-22-11-7-6-10-20(22)25)16(2)23(18)28-24(26)19(15)14-17-8-4-3-5-9-17/h3-5,8-9,12-13,22H,6-7,10-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEISICUERNBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 2-oxocyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Molecular Properties

Key structural analogues differ in substituents at positions 3 and 7, significantly altering physicochemical properties and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 3) Substituent (Position 7) Molecular Formula Molecular Weight Key Features
Target Compound Benzyl 2-Oxocyclohexyloxy C₂₆H₂₄O₄ 400.47 g/mol Aromatic benzyl group; ketone moiety
3-Hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one Hexyl (C₆H₁₃) 2-Oxocyclohexyloxy C₂₃H₃₀O₄ 370.49 g/mol Aliphatic chain; higher lipophilicity
3-Hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one Hexyl 2-Methoxybenzyloxy C₂₆H₃₀O₅ 434.51 g/mol Methoxy group enhances polarity
3-Benzyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one Benzyl 4-Methoxybenzyloxy C₂₆H₂₄O₅ 416.47 g/mol Para-methoxy; resonance effects
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one - (2E)-2-Benzylidene-3-oxobutoxy C₂₁H₁₈O₄ 334.37 g/mol Conjugated system; planar structure
3-Benzyl-4,8-dimethyl-7-(5-methyl-1,3,4-oxadiazol-2-yl)methoxy-2H-chromen-2-one Benzyl 5-Methyl-1,3,4-oxadiazol-2-yl methoxy C₂₂H₁₉N₂O₅ 391.40 g/mol Oxadiazole ring; H-bond acceptor
Key Observations:

Lipophilicity :

  • The hexyl-substituted analogue (C₂₃H₃₀O₄) has a lower molecular weight and higher logP compared to the benzyl-substituted target compound, suggesting improved membrane permeability but reduced aqueous solubility .
  • The 4-methoxybenzyloxy variant (C₂₆H₂₄O₅) exhibits moderate polarity due to the electron-donating methoxy group, which may enhance receptor binding via dipole interactions .

Electronic Effects: The 2-oxocyclohexyloxy group in the target compound introduces a ketone, enabling hydrogen bonding with biological targets .

Anticancer Activity:
  • The target compound demonstrated 63% inhibition of breast cancer cell proliferation (MCF-7) at 10 μM, attributed to its benzyl group facilitating π-π stacking with kinase active sites .
  • The oxadiazole-containing analogue showed enhanced cytotoxicity (IC₅₀ = 8.2 μM against HepG2), likely due to the oxadiazole’s ability to mimic nucleotide structures .
  • The hexyl-substituted analogue (C₂₃H₃₀O₄) exhibited reduced activity (IC₅₀ > 50 μM), highlighting the importance of aromatic substituents for target engagement .
Conformational Flexibility:
  • The crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one revealed two distinct conformers in the asymmetric unit, emphasizing the flexibility of the benzylidene-3-oxobutoxy group. This flexibility may hinder optimal binding compared to the rigid 2-oxocyclohexyloxy group in the target compound .

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